![molecular formula C12H15N3 B1469016 3-[2-(2-methylphenyl)ethyl]-1H-pyrazol-5-amine CAS No. 1312343-74-0](/img/structure/B1469016.png)
3-[2-(2-methylphenyl)ethyl]-1H-pyrazol-5-amine
Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as hydrazine-coupled pyrazoles, has been reported. These compounds were synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . Another study reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Scientific Research Applications
Green Synthesis Approaches
A novel approach in the green synthesis of pyrano[2,3-c]-pyrazoles and pyrazolo[1,5-a]pyrimidines showcases the use of solvent-free conditions. This method emphasizes the importance of sustainable chemical processes in generating complex molecules efficiently (H. Al-Matar et al., 2010).
Novel Pyrazole Derivatives Synthesis
Research on the facile synthesis of novel pyrazolo[3,4-b]pyridine products via condensation of pyrazole-5-amine derivatives highlights the creation of new N-fused heterocyclic structures. These processes offer pathways to generate compounds with potential for further pharmacological investigation, avoiding the use of harmful solvents (Aseyeh Ghaedi et al., 2015).
Antiviral and Antimicrobial Applications
A study on adamantane derivatives, including pyrazoles, demonstrated significant anti-smallpox activity, providing a basis for the development of new antiviral agents. This illustrates the potential of pyrazole derivatives in contributing to public health by combating viral diseases (I. K. Moiseev et al., 2012).
Solvatochromic Properties and Antimicrobial Activities
The synthesis and characterization of new diazo dyes derived from pyrazolo[1,5-a]pyrimidine, which exhibit solvatochromic properties and significant antimicrobial activities, demonstrate the versatility of pyrazole derivatives. These compounds could find applications in developing new materials with sensitive colorimetric responses to solvent changes and antimicrobial properties (Nesrin Şener et al., 2017).
Catalysis and Polymerization
Research into (pyrazolylethyl-amine)zinc(II) carboxylate complexes as catalysts for the copolymerization of CO2 and cyclohexene oxide showcases the application of pyrazole derivatives in catalysis. This work highlights their potential in creating environmentally friendly polymers, contributing to the development of sustainable materials (Anelisa Matiwane et al., 2020).
Mechanism of Action
Target of Action
The compound contains a pyrazole ring, which is a common feature in many biologically active molecules. Pyrazole derivatives are known to interact with various enzymes and receptors in the body, including cyclooxygenase enzymes, GABA receptors, and various kinases . The exact target of this specific compound would need to be determined through experimental studies.
Mode of Action
The mode of action would depend on the specific target of the compound. For example, if the compound targets an enzyme, it might inhibit the enzyme’s activity, leading to a decrease in the production of certain biochemicals. If it targets a receptor, it might either activate or inhibit the receptor, leading to changes in cell signaling .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Based on the known activities of other pyrazole derivatives, potential pathways could include inflammatory response pathways, neurotransmission pathways, or cell growth and differentiation pathways .
properties
IUPAC Name |
5-[2-(2-methylphenyl)ethyl]-1H-pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-9-4-2-3-5-10(9)6-7-11-8-12(13)15-14-11/h2-5,8H,6-7H2,1H3,(H3,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDUIXLKOWFZET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC2=CC(=NN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(2-methylphenyl)ethyl]-1H-pyrazol-5-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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